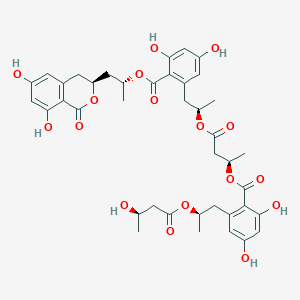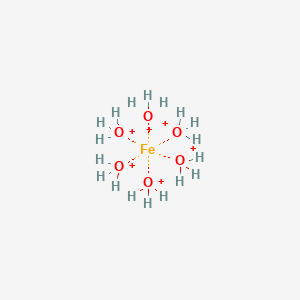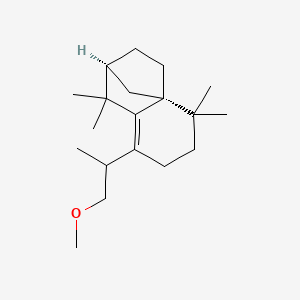
5-(1-Methoxypropan-2-yl)isolongifol-5-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-methoxypropan-2-yl)isolongifol-5-ene is an isolongifolane sesquiterpenoid.
Wissenschaftliche Forschungsanwendungen
Synthesis of Semisynthetic Beta-Lactam Antibiotics
- The 2-methoxypropan-2-yl group, closely related to 5-(1-Methoxypropan-2-yl)isolongifol-5-ene, serves as a hydroxyl protecting group in the synthesis of beta-lactam antibiotics. This group is crucial due to its low cost, convenience, selectivity, and ease of deprotection, which is compatible with the sensitive beta-lactam function. It has facilitated the successful attachment of complex groups to antibiotics like amoxicillin and cephaloglycin, enhancing their spectrum against strains like Pseudomonas aeruginosa (Woo, 1981).
Chemical Synthesis and Intermediates
- As a chemical intermediate, the compound related to 5-(1-Methoxypropan-2-yl)isolongifol-5-ene plays a role in the manufacturing of various industrial products. It's found in paints, solvents, varnishes, dyes, inks, adhesion agents, and ingredients in cleaning formulations. It also appears in the synthesis of other chemical compounds, demonstrating its versatile role in chemical industries (Kilanowicz-Sapota & Klimczak, 2021).
Photolysis Studies
- Research involving 1-Bromo-2-methoxy-1-phenylpropan-2-yl, a compound structurally related to 5-(1-Methoxypropan-2-yl)isolongifol-5-ene, has been instrumental in understanding the photolysis of alkyl radicals. This research sheds light on the formation and behavior of olefin cation radicals under photolysis, which is essential in understanding certain chemical reactions and processes (Bales et al., 2001).
Applications in Marine Biology and Pharmacology
- Novel compounds isolated from marine fungi, such as those structurally related to 5-(1-Methoxypropan-2-yl)isolongifol-5-ene, have shown promise in the field of pharmacology. These compounds, isolated from the marine fungus Pseudallescheria boydii, exhibited moderate cytotoxic activity against various human cancer cell lines, highlighting their potential in cancer research (Lan et al., 2014).
Endophytic Fungus Research
- Studies on endophytic fungi, which yielded new furan derivatives closely related to 5-(1-Methoxypropan-2-yl)isolongifol-5-ene, have expanded our understanding of natural products and their potential applications. These derivatives, isolated from the endophytic fungus Coriolopsis sp. J5, highlight the diversity and richness of compounds that can be derived from endophytic fungi (Chen et al., 2017).
Photochemical Synthesis
- The compound's related chemical structures have been used in photochemical synthesis studies, demonstrating its potential in creating complex chemical structures through photochemical reactions. This research broadens the scope of synthetic chemistry and offers novel methods for creating important chemical compounds (Mathur et al., 2008).
Eigenschaften
Produktname |
5-(1-Methoxypropan-2-yl)isolongifol-5-ene |
|---|---|
Molekularformel |
C19H32O |
Molekulargewicht |
276.5 g/mol |
IUPAC-Name |
(1R,8S)-5-(1-methoxypropan-2-yl)-2,2,7,7-tetramethyltricyclo[6.2.1.01,6]undec-5-ene |
InChI |
InChI=1S/C19H32O/c1-13(12-20-6)15-8-9-17(2,3)19-10-7-14(11-19)18(4,5)16(15)19/h13-14H,7-12H2,1-6H3/t13?,14-,19-/m0/s1 |
InChI-Schlüssel |
OATGSVTXJNCBBR-YYVQVQHNSA-N |
Isomerische SMILES |
CC(COC)C1=C2[C@@]3(CC[C@@H](C3)C2(C)C)C(CC1)(C)C |
Kanonische SMILES |
CC(COC)C1=C2C(C3CCC2(C3)C(CC1)(C)C)(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



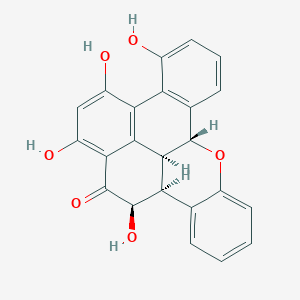
![Dioxouranium(2+);2,11,20,29,38,46,47,49-octaza-48,50-diazanidaundecacyclo[37.6.1.13,10.112,19.121,28.130,37.04,9.013,18.022,27.031,36.040,45]pentaconta-1,3,5,7,9,11,13,15,17,19(49),20,22,24,26,28,30(47),31,33,35,37,39(46),40,42,44-tetracosaene](/img/structure/B1265027.png)
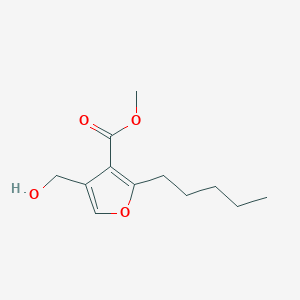
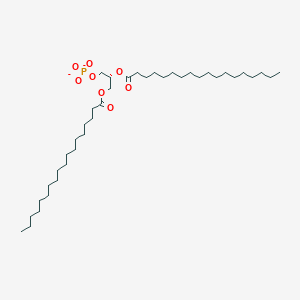
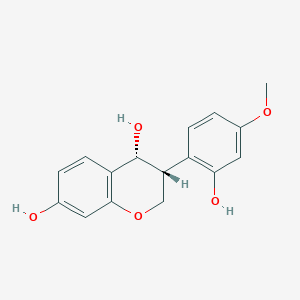
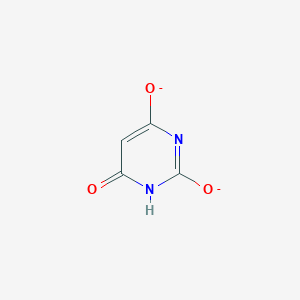
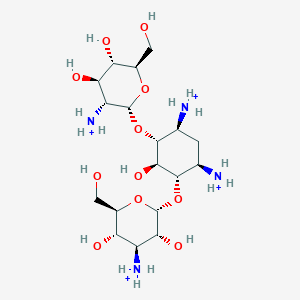
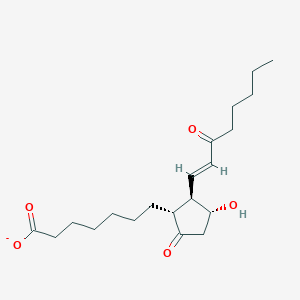
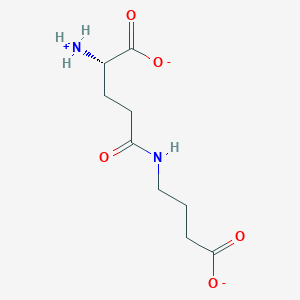
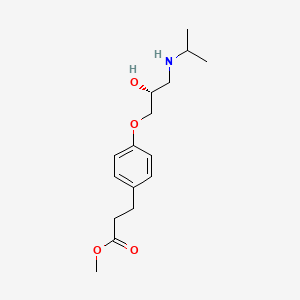
![5-(4'-{[2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}biphenyl-2-yl)tetrazol-1-ide](/img/structure/B1265043.png)
